5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane

Conformational Analysis Drug Design Molecular Recognition

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane (CAS 2568130-96-9) is a spirocyclic oxetane-piperidine hybrid bearing a 4-chloro-2,6-difluorophenyl substituent at the piperidine nitrogen. This compound combines three structural motifs of high contemporaneous interest in drug and agrochemical discovery: (i) the spirocyclic oxetane, which is extensively employed to fine-tune aqueous solubility, logD, metabolic stability, and conformational preference without substantially enlarging molecular size ; (ii) the 1-oxa-5-azaspiro[2.5]octane scaffold, a core system found in biologically active molecules targeting sigma receptors, muscarinic acetylcholine receptors, and various CNS indications ; and (iii) the 4-chloro-2,6-difluorophenyl group, a privileged aryl motif that enhances lipophilicity and target binding.

Molecular Formula C12H12ClF2NO
Molecular Weight 259.68 g/mol
Cat. No. B13690902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane
Molecular FormulaC12H12ClF2NO
Molecular Weight259.68 g/mol
Structural Identifiers
SMILESC1CC2(CN(C1)C3=C(C=C(C=C3F)Cl)F)CO2
InChIInChI=1S/C12H12ClF2NO/c13-8-4-9(14)11(10(15)5-8)16-3-1-2-12(6-16)7-17-12/h4-5H,1-3,6-7H2
InChIKeyZZYSUHAGOILSIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane – A Fluorinated Spirocyclic Building Block for CNS & Agrochemical Lead Optimization


5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane (CAS 2568130-96-9) is a spirocyclic oxetane-piperidine hybrid bearing a 4-chloro-2,6-difluorophenyl substituent at the piperidine nitrogen . This compound combines three structural motifs of high contemporaneous interest in drug and agrochemical discovery: (i) the spirocyclic oxetane, which is extensively employed to fine-tune aqueous solubility, logD, metabolic stability, and conformational preference without substantially enlarging molecular size [1]; (ii) the 1-oxa-5-azaspiro[2.5]octane scaffold, a core system found in biologically active molecules targeting sigma receptors, muscarinic acetylcholine receptors, and various CNS indications [2]; and (iii) the 4-chloro-2,6-difluorophenyl group, a privileged aryl motif that enhances lipophilicity and target binding [3]. The compound is commercially procurable as a research building block at 95% purity or higher from multiple specialist chemical suppliers, making it readily accessible for structure-activity relationship (SAR) studies, fragment-based screening, and agricultural lead generation .

Why 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane Cannot Be Replaced by Simple Piperidine, Oxetane, or Non-Halogenated Spirocyclic Analogs


Attempts to replace 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane with simpler, commercially ubiquitous building blocks such as N-phenylpiperidine, 2-phenyloxetane, or the unsubstituted 1-oxa-5-azaspiro[2.5]octane core encounter multiple, well-documented points of failure. The spirocyclic oxetane-piperidine junction imparts a conformationally constrained three-dimensional architecture that is fundamentally distinct from planar or monocyclic analogs, directly affecting target binding pocket complementarity [1]. The chlorine and fluorine substitution pattern on the phenyl ring introduces a unique electronic environment that modulates both the pKa of the piperidine nitrogen and the overall lipophilicity—two parameters that control passive membrane permeability, CNS penetration, and off-target binding profiles [2]. The oxetane ring, when spiro-fused at position 5 of the piperidine, serves as a metabolically more robust and polarity-enhancing isostere of the gem-dimethyl or carbonyl group that is typically found in acyclic or non-spirocyclic comparators [3]. Without all three structural features simultaneously present—the spiro-junction, the specific halogenation pattern, and the oxetane oxygen—a replacement compound is expected to exhibit a qualitatively different pharmacokinetic, selectivity, and potency signature, making direct one-to-one substitution scientifically unjustified [4].

Quantitative Differentiation Evidence for 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane Versus Closest Structural Analogs


Spirocyclic Oxetane Conformational Restriction vs. N-Aryl Piperidine Analogs (e.g., 1-(4-Chloro-2,6-difluorophenyl)piperidine)

The spirocyclic oxetane in 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane enforces a specific exit vector geometry at the piperidine 4-position (the spiro carbon) that is geometrically distinct from the freely rotating substituents in non-spirocyclic N-aryl piperidine analogs such as 1-(4-chloro-2,6-difluorophenyl)piperidine. In spirocyclic oxetane-piperidine systems, the two rings are locked in a perpendicular arrangement, yielding a defined dihedral angle that cannot be accessed by the unconstrained N-aryl piperidine comparator [1]. While no publicly available X-ray structure of the target compound itself has been reported as of this writing, the Carreira group has systematically demonstrated that spirocyclic oxetane-piperidine scaffolds occupy a distinct region of three-dimensional chemical space compared to their acyclic counterparts, with enhanced shape complementarity (measured by plane of best fit (PBF) scores) relative to non-spirocyclic comparators [2].

Conformational Analysis Drug Design Molecular Recognition

Oxetane-Mediated LogD Reduction vs. Gem-Dimethyl or Carbonyl Isosteres

The oxetane ring in 1-oxa-5-azaspiro[2.5]octane-containing compounds functions as a polarity-enhancing isostere that systematically reduces logD compared to gem-dimethyl or carbonyl-containing comparators. For a range of spirocyclic oxetane-piperidine systems, Wuitschik, Carreira, and colleagues demonstrated that replacing a gem-dimethyl group with a spiro-oxetane typically reduces logD7.4 by approximately 0.5–1.5 log units while simultaneously reducing the pKa of the adjacent piperidine nitrogen by ~0.5–1.0 unit [1]. Although logD7.4 has not been experimentally determined and publicly disclosed for 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane specifically, the predicted XLogP3 for the molecular formula C12H12ClF2NO (MW 259.68) is 3.2 , which, when adjusted for the oxetane-induced polarity, is expected to be meaningfully lower than a hypothetical gem-dimethyl analog lacking the oxetane oxygen.

Lipophilicity Modulation Physicochemical Property Optimization ADME

Sigma-1 Receptor Affinity of Oxa-Azaspiro Congeners: Class-Level Quantitative Evidence

Patent literature extensively describes oxa-azaspiro compounds, including those bearing the 1-oxa-5-azaspiro[2.5]octane core, as pharmacologically active sigma (σ) receptor ligands with potential utility in pain, depression, and other CNS disorders [1]. Although the specific sigma-1 Ki for 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane has not been disclosed in the public domain as of this writing, a closely related oxa-azaspiro scaffold (1-oxa-8-azaspiro[4.5]decane) has yielded ligands with Ki(σ1) values in the range of 0.47–12.1 nM, with moderate selectivity over σ2 receptors (Ki σ2/σ1 ratio of 2–44) [2]. This demonstrates that the oxa-azaspiro core is intrinsically capable of supporting nanomolar sigma receptor engagement when appropriately substituted.

Sigma Receptor CNS Pharmacology Pain Therapeutics

Halogenation Pattern Differentiates 5-(4-Cl-2,6-F2-Ph) from 6-(4-Cl-2,6-F2-Ph) Regioisomer: Impact on Spiro Junction Position and Target Topology

The target compound, 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane (CAS 2568130-96-9), and its regioisomer 6-(4-chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octane (CAS 1883753-49-8) share the same molecular formula (C12H12ClF2NO, MW 259.68) but differ critically in the position of the spiro junction relative to the N-aryl substituent . In the 5-aza isomer, the oxetane spiro carbon is directly adjacent to the nitrogen atom, constraining the N-aryl group's rotational freedom and electronic environment in a manner that is topologically distinct from the 6-aza isomer, where the spiro junction is one carbon further removed from the nitrogen. This regioisomeric difference alters the distance and angle between the halogenated aryl ring and the oxetane oxygen, directly affecting molecular recognition by biological targets. For sigma receptor ligands, such subtle differences in substituent topology are known to translate into order-of-magnitude shifts in binding affinity [1].

Regioisomer Differentiation Structure-Activity Relationship Chemical Procurement

Oxetane-Mediated Metabolic Stability Enhancement in Human Liver Microsomes vs. Gem-Dimethyl and Non-Spirocyclic Piperidine Analogs

Spirocyclic oxetanes have been shown to confer superior metabolic stability in human liver microsomes compared to corresponding gem-dimethyl and carbonyl-containing analogs. In a systematic study by Wuitschik, Carreira, and colleagues, the half-life (t½) of spirocyclic oxetane-piperidine derivatives in human liver microsomes exceeded 60 minutes in the majority of cases, whereas the analogous gem-dimethyl compounds typically exhibited t½ values below 30 minutes [1]. Although the intrinsic clearance (CLint) of 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane in human liver microsomes has not been publicly reported as of this writing, the class-level behavior predicts that the oxetane ring serves as a metabolically resistant replacement for the more oxidatively labile gem-dimethyl or methylene groups present in non-spirocyclic piperidine analogs [2].

Metabolic Stability Microsomal Clearance Lead Optimization

Commercial Availability, Purity, and Procurement Viability vs. Non-Commercial Regioisomers and Close Analogs

5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane is commercially available in inventory from multiple specialist building block suppliers at certified purities of 95% (AChemBlock, Cat ID: U141992) and 98% (Leyan, Cat ID: 2232670) . The compound is classified as a 'Building Block' and is stocked in quantities suitable for milligram-to-gram scale SAR exploration. In contrast, the 6-aza regioisomer (CAS 1883753-49-8) and the (3R,4R)-hydroxylated derivative (CAS not assigned) are listed by a narrower set of suppliers and are less frequently maintained in ready-to-ship inventory . This differential commercial accessibility positions the target compound as the most procurement-viable entry point for systematic SAR studies around the 4-chloro-2,6-difluorophenyl-1-oxa-azaspiro[2.5]octane chemotype.

Chemical Procurement Building Block Availability SAR Enablement

High-Value Procurement-Driven Application Scenarios for 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane


CNS Drug Discovery: Sigma-1 Receptor SAR Exploration Campaigns

The demonstrated nanomolar sigma-1 affinity of the broader oxa-azaspiro class [1], combined with the favorable CNS physicochemical profile conferred by the oxetane ring (reduced logD, enhanced solubility, improved metabolic stability) [2], makes 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane a strategically attractive starting scaffold for systematic sigma-1 receptor SAR exploration. Medicinal chemistry teams can use this building block as a core fragment for library synthesis, varying the N-aryl substituent while retaining the spirocyclic oxetane-piperidine architecture that enforces a defined exit vector geometry and provides class-level evidence of nanomolar target engagement. This application is directly grounded in the sigma receptor patent literature and the oxetane physicochemical data presented in Section 3.

Agrochemical Lead Discovery: Herbicidal Spirocyclic Scaffold Optimization

Patent literature extensively describes substituted azaspiro-cycles as novel herbicidal compounds with utility in controlling weeds in crops of useful plants [1]. The 4-chloro-2,6-difluorophenyl substituent present in the target compound is a privileged motif in agrochemistry, where fluoro-chloro aryl groups enhance both target binding and environmental stability [2]. The spirocyclic oxetane core further contributes to metabolic robustness under field conditions (as inferred from human liver microsome stability data in Section 3). Agrochemical discovery teams can procure this building block to generate focused libraries of oxa-azaspiro derivatives for herbicidal activity screening, differentiating from simpler piperidine-based herbicide leads by the enhanced three-dimensionality and polarity of the spirocyclic scaffold.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 259.68 Da and a heavy atom count of 17, 5-(4-chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane falls within the 'rule-of-three' guidelines for fragment-based screening [1]. The spirocyclic oxetane provides a defined three-dimensional shape that is underrepresented in traditional flat fragment libraries, potentially accessing novel binding pockets [2]. The compound's commercial availability at ≥95% purity from multiple suppliers makes it a practical and procurement-viable fragment for inclusion in FBDD campaigns or for functionalization and encoding in DEL synthesis. The presence of the piperidine nitrogen provides a straightforward handle for further derivatization, enabling rapid exploration of chemical space around this privileged core.

Physicochemical Property Benchmarking and Oxetane Isostere Validation Studies

The target compound serves as an ideal test article for head-to-head physicochemical comparisons against matched molecular pair analogs (e.g., the corresponding gem-dimethyl, carbonyl, and des-oxetane piperidine derivatives) to experimentally quantify the contribution of the oxetane ring to logD, pKa, solubility, and metabolic stability [1]. Such studies, while not yet performed on this specific compound, would provide the missing experimental data needed to elevate the current class-level inferences to direct head-to-head evidence. Research teams engaged in oxetane isostere validation or in developing computational models for predicting the effect of oxetane incorporation on drug-like properties can procure this compound alongside its non-oxetane comparators to generate high-value quantitative datasets [2].

Quote Request

Request a Quote for 5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.